1,2-Dimethylcyclohexa-1,3-diene
Description
Structure
3D Structure
Properties
CAS No. |
116303-77-6 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
1,2-dimethylcyclohexa-1,3-diene |
InChI |
InChI=1S/C8H12/c1-7-5-3-4-6-8(7)2/h3,5H,4,6H2,1-2H3 |
InChI Key |
TUUPVPTYVPFAKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CCC1)C |
Origin of Product |
United States |
Iii. Spectroscopic and Advanced Analytical Techniques for Characterization of 1,2 Dimethylcyclohexa 1,3 Diene
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
High-Resolution ¹H NMR for Proton Environment Elucidation
High-resolution ¹H NMR spectroscopy would be instrumental in identifying the different types of protons present in 1,2-Dimethylcyclohexa-1,3-diene. The spectrum would be expected to show distinct signals for the methyl protons and the various protons on the cyclohexadiene ring. The chemical shift (δ) of each signal would indicate the electronic environment of the protons. For instance, the vinylic protons are expected to resonate at a lower field (higher ppm) compared to the allylic and aliphatic protons due to the deshielding effect of the double bonds. Furthermore, the multiplicity (splitting pattern) of each signal, governed by spin-spin coupling, would reveal the number of neighboring protons, thus helping to establish the connectivity within the molecule. The integration of the signals would correspond to the ratio of the number of protons of each type.
¹³C NMR for Carbon Skeleton Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of this compound. A proton-decoupled ¹³C NMR spectrum would display a single peak for each unique carbon atom. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. The quaternary carbons of the double bond (C-1 and C-2) would appear at a lower field than the other sp²-hybridized carbons (C-3 and C-4). The sp³-hybridized carbons of the ring and the methyl groups would resonate at a higher field. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could be employed to differentiate between CH₃, CH₂, CH, and quaternary carbons.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry Elucidation
To unambiguously assign the ¹H and ¹³C signals and to determine the complete connectivity and stereochemistry, a series of two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. This helps to trace the proton-proton connectivity throughout the cyclohexadiene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is a powerful tool for assigning the signals in the ¹³C spectrum based on the already assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying the connectivity around quaternary carbons and for piecing together the entire molecular structure. For instance, it would show correlations from the methyl protons to the C-1 and C-2 carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that the protons are close to each other in space, which is invaluable for determining the stereochemistry and conformation of the molecule.
Variable Temperature NMR Studies for Conformational Dynamics
The cyclohexadiene ring is not planar and can exist in different conformations that may interconvert. Variable Temperature (VT) NMR studies can provide insights into these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts, coupling constants, and line shapes of the signals. At low temperatures, the interconversion between conformers may be slow enough on the NMR timescale to allow for the observation of signals from individual conformers. From the analysis of these spectra, thermodynamic parameters such as the activation energy for the conformational change can be determined.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to transitions between vibrational energy levels. The resulting spectra display a series of bands, with the frequency of each band corresponding to a specific vibrational mode.
For this compound, characteristic vibrational bands would be expected for:
C=C stretching vibrations of the conjugated diene system.
=C-H stretching and bending vibrations of the vinylic and allylic C-H bonds.
C-H stretching and bending vibrations of the methyl groups and the methylene (B1212753) groups in the ring.
C-C stretching vibrations of the ring skeleton.
The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes, as some modes may be more active in one technique than the other due to molecular symmetry and selection rules.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the conjugated diene system is the primary chromophore. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (typically a π orbital) to a higher energy molecular orbital (typically a π* orbital). The wavelength of maximum absorbance (λmax) is characteristic of the conjugated system. The position and intensity of the absorption bands can be influenced by the substitution pattern and the conformation of the diene.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Patterns
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, valuable information can be obtained.
High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of an exact molecular formula, distinguishing it from other compounds that may have the same nominal mass. For this compound (C8H12), HRMS provides the exact mass of the molecular ion [M]•+, confirming its specific atomic makeup. This capability is crucial for differentiating it from potential isobaric interferences.
Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound
| Species | Molecular Formula | Nominal Mass (Da) | Exact Mass (Da) |
| Molecular Ion | [C₈H₁₂]⁺ | 108 | 108.09390 |
| M+1 Ion | [¹³CC₇H₁₂]⁺ | 109 | 109.09725 |
Note: The exact mass is calculated using the most abundant isotopes of each element (¹²C and ¹H). The M+1 peak arises from the natural abundance of ¹³C.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly useful for analyzing the purity of this compound and identifying components in a mixture. researchgate.net
In a typical GC-MS analysis, the sample is first vaporized and passed through a GC column, which separates the different components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron ionization, EI) and fragmented.
The resulting mass spectrum provides a fragmentation pattern that acts as a chemical "fingerprint." For cyclic dienes like this compound, fragmentation often involves retro-Diels-Alder reactions, loss of alkyl groups, and rearrangements. docbrown.info The molecular ion peak ([M]•+) would be observed at an m/z of 108. nist.govnih.gov Other significant fragments would likely arise from the loss of a methyl group (CH₃, m/z 93) or an ethyl group (C₂H₅, m/z 79), and further fragmentation would lead to smaller ions. docbrown.info By comparing the retention time from the GC and the fragmentation pattern from the MS with those of a known standard, the identity and purity of this compound can be confirmed. Milder ionization techniques can be used to increase the relative abundance of the molecular ion, which can sometimes be weak under standard 70 eV EI conditions. nih.gov
Table 2: Expected Mass Fragmentation Data for Dimethylcyclohexadiene Isomers in GC-MS
| m/z Value | Proposed Fragment Ion | Potential Origin of Fragment |
| 108 | [C₈H₁₂]⁺ | Molecular Ion (Parent) |
| 93 | [C₇H₉]⁺ | Loss of a methyl radical (•CH₃) |
| 91 | [C₇H₇]⁺ | Rearrangement (Tropylium ion) |
| 79 | [C₆H₇]⁺ | Loss of an ethyl radical (•C₂H₅) |
| 77 | [C₆H₅]⁺ | Phenyl cation, from rearrangement and loss of C₂H₅ |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediate Detection
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a specialized technique that detects species with unpaired electrons, such as free radicals. unibo.itbruker.com This method is not used for the direct characterization of the stable this compound molecule itself, but it is invaluable for studying its reactive intermediates.
In chemical reactions, such as polymerization, oxidation, or certain photochemical reactions, this compound can form radical intermediates. EPR spectroscopy can detect these short-lived species, providing information about their electronic structure and environment. nih.gov The analysis of the EPR spectrum, specifically the g-factor and hyperfine coupling constants, allows for the identification of the specific radical and can give insights into the delocalization of the unpaired electron across the diene system. unibo.it This technique is crucial for mechanistic studies involving radical pathways.
Chromatographic Separation Techniques (GC, HPLC) in Analytical Research
Chromatographic techniques are essential for the isolation and purification of this compound, as well as for quantitative analysis.
Gas Chromatography (GC): As mentioned in the context of GC-MS, gas chromatography is highly effective for separating volatile compounds like this compound from its isomers (e.g., 1,3-, 1,4-, and 2,3-dimethylcyclohexa-1,3-diene) and other components in a reaction mixture. researchgate.net The choice of a suitable capillary column, such as a non-polar PONA (paraffins, olefins, naphthenes, aromatics) or a mid-polarity column, is critical for achieving good resolution between the closely related isomers. researchgate.net When coupled with a detector like a Flame Ionization Detector (FID), GC can be used for accurate quantification of the compound's purity. Retention indices, such as Kovats retention indices, can be calculated to aid in the identification of the isomers by comparing them to literature values. researchgate.net
High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile hydrocarbons, High-Performance Liquid Chromatography (HPLC) offers a complementary separation technique, particularly for less volatile derivatives or for preparative-scale purification. In HPLC, the separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. For non-polar compounds like this compound, reversed-phase HPLC (using a non-polar stationary phase like C18 and a polar mobile phase like acetonitrile/water) would be the method of choice. The separation of isomers can be challenging but is often achievable by carefully optimizing the mobile phase composition and column parameters.
Table 3: Summary of Chromatographic Techniques for this compound Analysis
| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase | Primary Application |
| Gas Chromatography (GC) | Separation based on volatility and interaction with stationary phase. | Polydimethylsiloxane (non-polar) or Polyethylene glycol (polar) | Inert gas (e.g., Helium, Nitrogen) | Purity assessment, isomeric separation, quantitative analysis. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between mobile and stationary phases. | C18, C8 (Reversed-Phase) | Acetonitrile, Methanol, Water mixtures | Purification, analysis of non-volatile derivatives, quantitative analysis. |
Iv. Mechanistic Investigations and Reactivity of 1,2 Dimethylcyclohexa 1,3 Diene
Pericyclic Reactions
Pericyclic reactions are a class of reactions that occur through a concerted, cyclic transition state. 1,2-Dimethylcyclohexa-1,3-diene, with its conjugated diene system, readily participates in these transformations, most notably the Diels-Alder cycloaddition.
Diels-Alder Cycloadditions
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, involving the [4+2] cycloaddition of a conjugated diene and a dienophile. wikipedia.org The reaction is characterized by its high degree of stereospecificity and regioselectivity, making it a cornerstone of modern synthetic organic chemistry. wikipedia.orgmasterorganicchemistry.comlibretexts.org this compound serves as the diene component in these reactions, reacting with various dienophiles to yield substituted cyclohexene (B86901) derivatives.
The regioselectivity of the Diels-Alder reaction refers to the orientation of the diene and dienophile when both are unsymmetrical. masterorganicchemistry.com This selectivity is governed by the electronic properties of the substituents on both the diene and the dienophile. chemistrysteps.comchemtube3d.com In the case of this compound, the methyl groups are electron-donating, influencing the electron density of the diene system. When reacting with an unsymmetrical dienophile, the reaction will favor the formation of one constitutional isomer over the other. masterorganicchemistry.com Generally, the reaction favors the "ortho" and "para" products, while the "meta" product is typically a minor byproduct. masterorganicchemistry.com
Stereoselectivity in the Diels-Alder reaction refers to the specific stereochemical outcome of the reaction. The reaction is stereospecific, meaning that the stereochemistry of the reactants is preserved in the product. masterorganicchemistry.comlibretexts.orglibretexts.org For instance, a cis-dienophile will yield a cis-substituted cyclohexene, while a trans-dienophile will result in a trans-substituted product. masterorganicchemistry.comlibretexts.org Furthermore, the Diels-Alder reaction often exhibits a preference for the endo product over the exo product, a phenomenon explained by secondary orbital interactions in the transition state. chemistrysteps.com
Computational studies have been employed to understand the origins of regioselectivity and stereoselectivity in Diels-Alder reactions, including those involving substituted butadienes. nih.gov These studies have shown that both Diels-Alder and hetero-Diels-Alder pathways can be competitive, and the stereoselectivity of subsequent reactions can be related to the conformational stabilities of the resulting radical intermediates. nih.gov
The formation of Diels-Alder adducts can be subject to either kinetic or thermodynamic control, depending on the reaction conditions. masterorganicchemistry.comchemistrysteps.com
Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product is the one that is formed the fastest. masterorganicchemistry.commasterorganicchemistry.com This is known as the kinetic product and corresponds to the pathway with the lower activation energy. libretexts.org In many Diels-Alder reactions, the endo adduct is the kinetic product due to favorable secondary orbital interactions that stabilize the transition state. masterorganicchemistry.com
Thermodynamic Control: At higher temperatures, the Diels-Alder reaction becomes reversible. masterorganicchemistry.com Under these conditions, the product distribution reaches equilibrium, and the major product is the most stable one. masterorganicchemistry.commasterorganicchemistry.com This is the thermodynamic product. Often, the exo adduct is thermodynamically more stable than the endo adduct due to reduced steric hindrance. masterorganicchemistry.comreddit.com
The interplay between kinetic and thermodynamic control is a crucial aspect of the Diels-Alder reaction, allowing for the selective formation of a desired stereoisomer by carefully choosing the reaction temperature. masterorganicchemistry.comreddit.com
Table 1: Factors Influencing Kinetic and Thermodynamic Control in Diels-Alder Reactions
| Factor | Kinetic Control | Thermodynamic Control |
| Temperature | Low | High |
| Reaction Time | Short | Long |
| Reversibility | Irreversible | Reversible |
| Major Product | Formed fastest (lower activation energy) | Most stable (lower overall energy) |
| Typical Adduct | Endo | Exo |
Influence of Substituents and Dienophile Structure on Reactivity
The rate and success of the Diels-Alder reaction are significantly influenced by the electronic nature of the substituents on both the diene and the dienophile. libretexts.orgmasterorganicchemistry.comijcrcps.com
Substituents on the Diene: Electron-donating groups (EDGs) on the diene increase the energy of the Highest Occupied Molecular Orbital (HOMO), leading to a smaller HOMO-LUMO gap between the diene and dienophile and thus a faster reaction rate. libretexts.orgchemistrysteps.comijcrcps.com The methyl groups in this compound are weakly electron-donating, enhancing its reactivity as a diene.
Substituents on the Dienophile: Conversely, electron-withdrawing groups (EWGs) on the dienophile lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which also accelerates the reaction. libretexts.orgmasterorganicchemistry.comijcrcps.comlibretexts.org Common EWGs include carbonyl groups (aldehydes, ketones, esters), cyano groups, and nitro groups.
The structure of the dienophile also plays a critical role. Steric hindrance can impede the reaction, and the geometry of the dienophile dictates the stereochemistry of the product. libretexts.org For example, cyclic dienophiles can lead to the formation of bicyclic products. chemistrysteps.com Studies have shown that the position of substituents on cyclohexadiene derivatives can impact the influence of the solvent on the reaction rate. nih.gov
Table 2: Effect of Substituents on Diels-Alder Reactivity
| Reactant | Substituent Type | Effect on Reaction Rate |
| Diene | Electron-Donating Group (EDG) | Increases |
| Diene | Electron-Withdrawing Group (EWG) | Decreases (in normal demand) |
| Dienophile | Electron-Withdrawing Group (EWG) | Increases |
| Dienophile | Electron-Donating Group (EDG) | Decreases (in normal demand) |
Asymmetric Diels-Alder Reactions and Chiral Catalysis
The synthesis of single enantiomers of chiral molecules is a major goal in organic chemistry, and the asymmetric Diels-Alder reaction is a powerful method to achieve this. wiley-vch.de This can be accomplished through the use of chiral auxiliaries, chiral catalysts, or chiral reactants. harvard.edu
Chiral Lewis acids are commonly employed as catalysts in asymmetric Diels-Alder reactions. scielo.br These catalysts coordinate to the dienophile, lowering its LUMO energy and creating a chiral environment that directs the diene to attack from one face of the dienophile over the other, leading to the preferential formation of one enantiomer. scielo.br Various chiral metal complexes, such as those involving copper, scandium, and ytterbium, have been developed and shown to be effective in catalyzing enantioselective Diels-Alder reactions. scielo.brnih.gov Organocatalysts, such as chiral oxazaborolidines, have also been successfully utilized. scielo.br
For instance, the reaction of a diene with a dienophile bearing a chiral auxiliary can lead to high diastereoselectivity. The auxiliary can then be removed to yield the enantiomerically enriched product. harvard.edu Research in this area has led to the development of highly efficient catalytic systems that provide excellent yields and enantioselectivities for a wide range of dienes and dienophiles. researchgate.netresearchgate.net
The hetero-Diels-Alder reaction is a variation of the Diels-Alder reaction where one or more of the carbon atoms in the diene or dienophile is replaced by a heteroatom, such as nitrogen, oxygen, or sulfur. organic-chemistry.org This reaction is a valuable method for the synthesis of six-membered heterocyclic compounds. organic-chemistry.org
While this compound itself is a carbocyclic diene, analogs where a carbon atom is replaced by a heteroatom can participate in hetero-Diels-Alder reactions. For example, dienes containing nitrogen (aza-dienes) or oxygen (oxa-dienes) can react with dienophiles to form nitrogen- or oxygen-containing heterocycles, respectively. organic-chemistry.org
Furthermore, the dienophile can also contain a heteroatom. For instance, carbonyl compounds (C=O) or imines (C=N) can act as heterodienophiles, reacting with dienes to form dihydropyran or dihydropyridine (B1217469) derivatives. libretexts.orgnih.gov The principles of regioselectivity and stereoselectivity generally apply to hetero-Diels-Alder reactions as well. organic-chemistry.org
Pressure Effects on Diels-Alder Reaction Rates and Selectivity
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. mdpi.com The rate of this reaction can be influenced by various factors, including the electronic nature of the substituents on both the diene and the dienophile. masterorganicchemistry.com Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. masterorganicchemistry.com
Electrocyclic Ring-Opening and Ring-Closure Reactions
Electrocyclic reactions are pericyclic processes involving the cyclization of a conjugated polyene or the reverse ring-opening reaction. pressbooks.pub These reactions are characterized by the conversion of a π-bond to a σ-bond (ring closure) or a σ-bond to a π-bond (ring opening) in a concerted manner. libretexts.orglibretexts.org The stereochemistry of these reactions is highly specific and can be predicted by the Woodward-Hoffmann rules or frontier molecular orbital theory. wikipedia.orguchicago.edu
For a 6π electron system, such as the ring-opening of a cyclohexadiene to a hexatriene, thermal reactions proceed in a disrotatory fashion, while photochemical reactions are conrotatory. pressbooks.pubwikipedia.org Conversely, the electrocyclic ring closure of a conjugated triene to a cyclohexadiene follows the same stereochemical rules. pressbooks.publibretexts.orglibretexts.org For instance, the thermal ring closure of (2E,4Z,6E)-2,4,6-octatriene yields cis-5,6-dimethyl-1,3-cyclohexadiene. pressbooks.pub The equilibrium between the triene and the cyclohexadiene generally favors the cyclic product. pressbooks.pub
Sigmatropic Rearrangements
Sigmatropic rearrangements are intramolecular pericyclic reactions where a σ-bond migrates across a conjugated π-electron system. libretexts.orglibretexts.org These reactions are classified by an order term [i,j], which denotes the new position of the migrating σ-bond. wikipedia.org
libretexts.orgnih.gov-Hydrogen Shifts in Cyclohexadienes
A libretexts.orgnih.gov-hydrogen shift is a common sigmatropic rearrangement in cyclohexadienes. libretexts.orgnih.gov In this process, a hydrogen atom migrates from one terminus of the diene system to the other. Density functional theory calculations have shown that for 1,3-cyclohexadiene (B119728), a single transition state connects the two enantiomeric conformers during the libretexts.orgnih.gov hydrogen shift. nih.gov The activation energies for these shifts are influenced by the strain energies present in the diene or the transition state. nih.gov Thermally, libretexts.orgnih.gov-sigmatropic rearrangements are suprafacial, meaning the hydrogen atom remains on the same face of the π-system throughout the migration, which is a physically accessible pathway. stereoelectronics.org
Other Thermal Rearrangements (e.g., Retro-Diels-Alder)
The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder reaction, where a cyclohexene derivative fragments into a diene and a dienophile. wikipedia.org This process is a [4+2] cycloelimination and is typically favored at high temperatures. wikipedia.org For the reaction to proceed under milder conditions, a significant driving force is often required. wikipedia.org The reaction proceeds through a concerted, pericyclic, single-step mechanism. wikipedia.org While specific examples involving this compound are not detailed in the search results, this compound, as a substituted cyclohexadiene, could potentially undergo retro-Diels-Alder reactions to yield a substituted diene and a dienophile, depending on the substitution pattern and reaction conditions.
Electrophilic Addition Reactions
Conjugated dienes, such as this compound, readily undergo electrophilic addition reactions. libretexts.org However, unlike simple alkenes, these reactions often yield a mixture of products resulting from both 1,2- and 1,4-addition. libretexts.org
Mechanism of 1,2- and 1,4-Addition Products
The electrophilic addition to a conjugated diene proceeds through the formation of a resonance-stabilized allylic carbocation intermediate. libretexts.org For this compound reacting with an electrophile like HBr, the initial protonation of one of the double bonds leads to the formation of an allylic carbocation. vaia.comchegg.com
This carbocation has two resonance structures, with the positive charge delocalized over two carbon atoms. The subsequent attack by the nucleophile (e.g., Br⁻) can occur at either of these positively charged centers. Attack at the carbon adjacent to the initial point of protonation leads to the 1,2-addition product . Attack at the other resonance-contributing carbon results in the 1,4-addition product , where the remaining double bond shifts its position. libretexts.org
The ratio of the 1,2- to 1,4-addition products can be influenced by reaction conditions such as temperature. masterorganicchemistry.com At lower temperatures, the reaction is under kinetic control, favoring the product that is formed faster (often the 1,2-adduct). At higher temperatures, the reaction is under thermodynamic control, favoring the more stable product (often the 1,4-adduct, which typically has a more substituted and thus more stable double bond). masterorganicchemistry.com
For instance, the reaction of 2,3-dimethylcyclohexa-1,3-diene with HBr gives two possible products: 6-bromo-1,6-dimethylcyclohex-1-ene (1,2-adduct) and 3-bromo-1,2-dimethylcyclohex-1-ene (1,4-adduct), arising from the attack of the bromide ion on the two resonance forms of the intermediate carbocation. vaia.com
Table of Reaction Products for Electrophilic Addition to Substituted Cyclohexadienes
| Reactant | Reagent | Product Type | Product Name |
| 2,3-Dimethylcyclohexa-1,3-diene | HBr | 1,2-Addition | 6-Bromo-1,6-dimethylcyclohex-1-ene |
| 2,3-Dimethylcyclohexa-1,3-diene | HBr | 1,4-Addition | 3-Bromo-1,2-dimethylcyclohex-1-ene |
Regioselectivity and Carbocation Stability in Addition Processes
The addition of electrophiles to conjugated dienes like this compound can proceed via two main pathways: 1,2-addition and 1,4-addition. The regioselectivity of these reactions, meaning the preference for one constitutional isomer over another, is largely governed by the stability of the carbocation intermediate formed during the reaction. brainly.compressbooks.pub
Protonation of a conjugated diene leads to the formation of a resonance-stabilized allylic carbocation. pressbooks.pub In the case of this compound, the initial addition of an electrophile (E⁺) to either the C1 or C4 position would lead to a tertiary allylic carbocation, which is stabilized by both resonance and the inductive effect of the methyl groups. The positive charge in this intermediate is delocalized over the C2 and C4 positions. Subsequent attack by a nucleophile (Nu⁻) at these positions results in the 1,2- and 1,4-addition products, respectively.
The stability of the possible carbocation intermediates is a crucial factor in determining the product distribution. brainly.com More substituted carbocations are generally more stable. In the case of an unsymmetrical diene, the initial protonation will occur at the position that leads to the most stable carbocation. For instance, in the addition of HBr to 1,4-dimethylcyclohexa-1,3-diene, the 1,2-addition product predominates due to the formation of a more stable tertiary carbocation intermediate compared to the secondary carbocation that would be formed in the 1,4-addition pathway. brainly.com
The table below illustrates the potential carbocation intermediates formed from the electrophilic addition to this compound.
| Initial Electrophilic Attack | Carbocation Intermediate | Stability |
| C1 | Tertiary allylic | High |
| C4 | Tertiary allylic | High |
Influence of Reaction Conditions on Product Distribution (e.g., Temperature)
The ratio of 1,2- to 1,4-addition products in the reactions of conjugated dienes is often sensitive to reaction conditions, particularly temperature. This phenomenon is a classic example of kinetic versus thermodynamic control. masterorganicchemistry.com
At lower temperatures, the reaction is typically under kinetic control, meaning the product that is formed faster will be the major product. This is usually the 1,2-addition product, as the transition state leading to its formation is generally lower in energy. masterorganicchemistry.com The proximity of the nucleophile to the carbocation center at C2 after the initial electrophilic attack at C1 often favors the 1,2-adduct.
Conversely, at higher temperatures, the reaction becomes reversible and is under thermodynamic control. masterorganicchemistry.com Under these conditions, the more stable product will be the major isomer in the equilibrium mixture. The thermodynamic stability of the final products depends on the substitution pattern of the double bond. Generally, more substituted alkenes are more stable. In many cases, the 1,4-adduct results in a more substituted and therefore more thermodynamically stable double bond.
The Diels-Alder reaction, a type of cycloaddition, also exhibits temperature dependence in its product distribution. At lower temperatures, the endo product is favored (kinetic control), while at higher temperatures, the more stable exo product can predominate as the reaction becomes reversible (thermodynamic control). masterorganicchemistry.com
The following table summarizes the general effect of temperature on the product distribution in electrophilic additions to conjugated dienes.
| Reaction Condition | Controlling Factor | Major Product (General Trend) |
| Low Temperature | Kinetic Control | 1,2-Addition Product |
| High Temperature | Thermodynamic Control | 1,4-Addition Product |
Nucleophilic Addition Reactions and Annulation Strategies
While electrophilic additions are common for dienes, nucleophilic additions typically require the diene to be part of a metal complex, which activates the ring towards nucleophilic attack. bohrium.com For instance, tricarbonyl(diene)iron complexes can undergo nucleophilic addition. bohrium.com
Annulation strategies involving dienes are valuable in synthetic organic chemistry for the construction of cyclic systems. The Diels-Alder reaction is a prime example of an annulation reaction where a diene reacts with a dienophile to form a six-membered ring. In the context of this compound, it can act as the diene component in such reactions. The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes and dienophiles is a critical aspect, often leading to the preferential formation of one regioisomer over others. masterorganicchemistry.com
Radical Reactions and Their Role in Cyclohexadiene Chemistry
Radical reactions play a significant role in the chemistry of cyclohexadienes. These reactions can be initiated by various means, including the use of radical initiators or through one-electron oxidation processes. rsc.org
Beta-Scission Processes and Aromaticity Restoration
Radical intermediates derived from cyclohexadienes can undergo various transformations, including beta-scission. This process involves the cleavage of a bond beta to the radical center, which can lead to ring-opening or the formation of new radical species. A significant driving force in the radical chemistry of cyclohexadiene derivatives is the potential to restore aromaticity. For example, a radical formed on a cyclohexadiene ring can lead to the formation of a stable aromatic system through the loss of atoms or groups.
H-Atom Abstraction Kinetics
The abstraction of a hydrogen atom from a cyclohexadiene is a key step in many radical-mediated processes. The kinetics of H-atom abstraction are influenced by the stability of the resulting radical. The presence of a diene system can significantly lower the energy barrier for H-atom abstraction compared to alkanes. nih.gov For instance, the energy barrier for H-atom abstraction by the methylperoxy radical (CH₃O₂) from a tertiary carbon in a diene is significantly lower than from a comparable site in an alkane. nih.gov
The rate of hydrogen atom abstraction reactions can be studied using techniques like derivative cyclic voltammetry. rsc.org The study of these kinetics is crucial for understanding combustion processes and the atmospheric chemistry of these compounds. nih.govmdpi.com
Below is a table showing the calculated electronic energy barriers for H-atom abstraction by CH₃O₂ radicals from different carbon sites in dienes compared to alkanes.
| Carbon Site | Energy Barrier (Diene) (kcal/mol) | Energy Barrier (Alkane) (kcal/mol) | Energy Barrier Difference (kcal/mol) |
| α-primary | 13.37 | 19.83 | -6.46 |
| α-secondary | 11.47 | 17.01 | -5.54 |
| α-tertiary | 9.26 | 14.76 | -5.50 |
Data adapted from a study on H atom abstraction by CH₃O₂ radicals. nih.gov
Transition Metal-Catalyzed Transformations and Complexation Chemistry
Transition metals play a pivotal role in the chemistry of dienes, catalyzing a wide array of transformations and forming stable complexes. mdpi.comwikipedia.org this compound can participate in various transition metal-catalyzed reactions, including cycloadditions, cross-coupling reactions, and metathesis. mdpi.comresearchgate.net
For example, cobalt complexes have been used to catalyze the [6π + 2π] cycloaddition of 1,2-dienes. nih.gov Palladium catalysts are widely used in cross-coupling reactions such as the Suzuki and Heck reactions, which can be applied to diene substrates to form more complex molecules. mdpi.com Ruthenium catalysts are effective for olefin metathesis reactions. mdpi.com
Cyclohexadienes readily form complexes with transition metals like iron and ruthenium. wikipedia.org For instance, cyclohexadiene reacts with iron pentacarbonyl to form a (diene)iron tricarbonyl complex. wikipedia.org These metal complexes can then undergo further reactions, such as hydride abstraction, to generate cationic dienyl complexes, which are susceptible to nucleophilic attack. bohrium.comwikipedia.org This complexation alters the reactivity of the diene, enabling transformations that are not possible with the free ligand.
Catalytic Hydrogenation of the Diene System
Catalytic hydrogenation is a foundational reaction for the reduction of the unsaturated diene system in this compound. This process involves the addition of molecular hydrogen (H₂) across the double bonds in the presence of a metal catalyst. The reaction is typically exothermic and proceeds via syn-addition, where both hydrogen atoms add to the same face of the diene.
The hydrogenation can occur in a stepwise manner. The first equivalent of hydrogen reduces the diene to an alkene, primarily yielding 1,2-dimethylcyclohexene. Complete hydrogenation with a second equivalent of hydrogen saturates the ring, producing 1,2-dimethylcyclohexane. Due to the mechanism of syn-addition on the catalyst surface, the final product is expected to be the cis-isomer, cis-1,2-dimethylcyclohexane.
A potential side reaction, observed in the parent 1,3-cyclohexadiene system, is hydrogen disproportionation. This can lead to the formation of both the fully saturated alkane and the corresponding aromatic compound, in this case, 1,2-dimethylbenzene. The choice of catalyst and reaction conditions is crucial for controlling the selectivity towards the desired product, be it the partially or fully hydrogenated species.
Table 1: Expected Products from Catalytic Hydrogenation of this compound
| Catalyst System | Expected Major Product(s) | Potential Byproduct(s) | Mechanistic Notes |
| Pd/C, H₂ (1 eq.) | 1,2-Dimethylcyclohexene | cis-1,2-Dimethylcyclohexane | Partial hydrogenation. |
| PtO₂, H₂ (>2 eq.) | cis-1,2-Dimethylcyclohexane | - | Complete hydrogenation via syn-addition. |
| Pd-NPs, H₂ | 1,2-Dimethylcyclohexene, cis-1,2-Dimethylcyclohexane | 1,2-Dimethylbenzene | Selectivity can be tuned, but disproportionation to the aromatic ring is possible. |
Cross-Coupling and Functionalization Reactions
Direct cross-coupling and functionalization reactions starting from this compound are not extensively documented, with synthetic efforts often focusing on building the functionalized diene ring from acyclic precursors. However, the reactivity of the parent compound, 1,3-cyclohexadiene, suggests several potential pathways for functionalization.
Transition metal complexes are key to activating the diene system. For instance, 1,3-cyclohexadiene is known to form (diene)iron tricarbonyl complexes. Such complexation with this compound would render the ring susceptible to nucleophilic attack, providing a route for introducing functional groups. While specific examples for the 1,2-dimethyl derivative are scarce, the general reactivity patterns of conjugated dienes allow for the prediction of potential transformations.
Table 2: Potential Functionalization Reactions of this compound
| Reaction Type | Reagents | Expected Intermediate/Product Type | Notes |
| Metal Complexation | Fe(CO)₅ or Fe₂(CO)₉ | [(η⁴-1,2-Dimethylcyclohexa-1,3-diene)Fe(CO)₃] | Formation of a stable metal-diene complex activates the ring for further reactions. |
| Hydride Abstraction | Ph₃C⁺BF₄⁻ on Fe-complex | Cationic (dienyl)iron complex | Creates an electrophilic center, allowing for the addition of nucleophiles. |
| Nucleophilic Addition | Nu⁻ (e.g., R₂CuLi) on dienyl complex | Functionalized diene complex | Introduces a new substituent onto the cyclohexadienyl ring system. |
Photochemical Transformations and Excited State Reactivity
The photochemistry of 1,3-cyclohexadienes is a well-studied area, characterized by a highly efficient electrocyclic ring-opening reaction. nih.govresearchgate.netosti.gov Upon absorption of ultraviolet light, this compound is expected to undergo a conrotatory 6π-electron ring-opening to form an isomer of 1,2-dimethyl-1,3,5-hexatriene.
This transformation is a textbook example of a pericyclic reaction governed by orbital symmetry rules. The process is incredibly fast, occurring on a femtosecond timescale. nih.govresearchgate.net Studies on the parent 1,3-cyclohexadiene have shown that the reaction proceeds from a photoexcited electronic state, moving through a conical intersection before relaxing to the ground state of the ring-opened product. nih.govresearchgate.net The presence of methyl groups on the C1 and C2 positions will influence the conformational dynamics and stereochemistry of the resulting hexatriene product but is not expected to change the fundamental reaction pathway.
Another potential photochemical pathway is [4+4] or [2+2] photodimerization, where two diene molecules react to form a cycloadduct. acs.org For the parent 1,3-cyclohexadiene, this process can be efficient, competing with the ring-opening reaction, particularly at higher concentrations.
Table 3: Primary Photochemical Reactions of this compound
| Reaction Type | Conditions | Key Intermediate/State | Expected Product |
| Electrocyclic Ring-Opening | UV Irradiation (e.g., 260 nm) | Excited singlet state (e.g., 1¹B) | (Z)-1,2-Dimethyl-1,3,5-hexatriene |
| Photodimerization | UV Irradiation, higher concentration | Triplet or singlet excited state | Dimeric cycloadducts |
V. Computational and Theoretical Studies on 1,2 Dimethylcyclohexa 1,3 Diene
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical methods typically focus on stationary points on the potential energy surface (minima and transition states), Molecular Dynamics (MD) simulations explore the full conformational landscape of a molecule by simulating the motion of its atoms over time. springernature.com By solving Newton's equations of motion, MD provides a dynamic picture of how the molecule behaves at a given temperature.
For 1,2-dimethylcyclohexa-1,3-diene, MD simulations can reveal:
Conformational Flexibility: The cyclohexadiene ring is not planar and can exist in various twisted or half-chair conformations. MD simulations can map the energy landscape connecting these conformers and determine their relative populations.
Solvent Effects: By including solvent molecules in the simulation box, MD can model how the environment influences the conformational preferences and dynamics of the diene.
Time-Averaged Properties: MD simulations can provide insights into properties that are averaged over time, which is often more representative of a real system than the static picture from a geometry optimization.
Transition State Theory and Reaction Mechanism Elucidation
Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. Transition State Theory provides the framework for calculating reaction rates from the properties of the reactants and the transition state. Computational methods are indispensable for locating the fleeting geometry of the TS and analyzing its electronic structure to understand what factors control the reaction barrier.
The Distortion/Interaction Model, also known as the Activation Strain Model (ASM), is a powerful conceptual tool for analyzing reaction barriers. researchgate.netnih.gov It decomposes the energy of a system along the reaction coordinate (ΔE) into two components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). rsc.orgdigitellinc.com
ΔE = ΔE_strain + ΔE_int
Strain Energy (ΔE_strain): This term represents the energy required to distort the reactants from their equilibrium geometries into the geometries they adopt at a specific point along the reaction coordinate, such as the transition state. This is always a destabilizing (positive) contribution. nih.gov
Interaction Energy (ΔE_int): This term represents the actual interaction (steric, electrostatic, and orbital) between the two distorted reactant fragments. This is typically a stabilizing (negative) contribution. nih.gov
By analyzing how these two components change along the reaction path, one can gain deep insight into the factors controlling reactivity. chemrxiv.orgrsc.org For a reaction involving this compound, such as a Diels-Alder cycloaddition, this analysis would reveal how the methyl groups influence the barrier. They might increase the strain energy needed to pyramidalize the sp²-hybridized carbon atoms but could also alter the orbital interactions between the diene and the dienophile.
The Activation Strain Model (ASM) is the application of the distortion/interaction analysis specifically to understand trends in chemical reactivity. rsc.orgvu.nlnih.govresearchgate.net By comparing the ASM profiles for a series of related reactions, chemists can pinpoint the origins of differences in activation barriers. digitellinc.com For instance, in a Diels-Alder reaction, ASM can explain why one diene reacts faster than another.
Consider the Diels-Alder reaction of this compound compared to the unsubstituted cyclohexa-1,3-diene. An ASM analysis would likely show:
An increase in the strain energy at the transition state for the dimethylated diene due to increased steric hindrance as the molecule distorts towards the product geometry.
A potential change in the interaction energy, as the electron-donating methyl groups would raise the energy of the HOMO, potentially leading to a stronger, more stabilizing orbital interaction with an electron-deficient dienophile.
Illustrative ASM Data for a Hypothetical Diels-Alder Reaction This table illustrates how ASM decomposes the activation barrier (ΔE‡) for a reaction. Values are hypothetical.
| Reacting Diene | Activation Energy (ΔE‡) | Strain Energy (ΔE‡_strain) | Interaction Energy (ΔE‡_int) |
|---|---|---|---|
| Cyclohexa-1,3-diene | 20.0 kcal/mol | 35.0 kcal/mol | -15.0 kcal/mol |
| This compound | 22.5 kcal/mol | 40.0 kcal/mol | -17.5 kcal/mol |
In this illustrative case, the higher activation barrier for the dimethylated diene is primarily due to a larger strain penalty, which is not fully compensated by the more favorable interaction energy.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry used to explain and predict the outcomes of chemical reactions. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comnih.gov The energy and symmetry of these orbitals are key to understanding reaction mechanisms, particularly in pericyclic reactions like the Diels-Alder reaction, where this compound can act as the diene component. numberanalytics.comubc.ca
In a typical Diels-Alder reaction, the interaction involves the HOMO of the diene and the LUMO of the dienophile. ubc.ca A smaller energy gap between the HOMO of the diene and the LUMO of the dienophile leads to a more favorable interaction and a faster reaction rate. The presence of electron-donating groups on the diene raises the energy of the HOMO, generally increasing its reactivity in normal-electron-demand Diels-Alder reactions. The two methyl groups in this compound are electron-donating and are expected to raise the HOMO energy compared to the unsubstituted cyclohexa-1,3-diene.
The coefficients of the atomic orbitals in the HOMO and LUMO also predict the regioselectivity of the reaction. The interaction is strongest between the atoms with the largest orbital coefficients, guiding the orientation of the reactants as they approach each other. numberanalytics.com For this compound, computational calculations can determine the specific energies of the HOMO and LUMO and the coefficients at each carbon atom of the diene system, allowing for precise predictions of its reactivity with various dienophiles.
Table 1: Key Concepts in FMO Theory for Diels-Alder Reactions
| Concept | Description | Relevance to this compound |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. In a diene, it acts as the electron donor. nih.gov | The electron-donating methyl groups raise the HOMO energy, enhancing reactivity. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. In a dienophile, it acts as the electron acceptor. nih.gov | The energy difference between the diene's HOMO and the dienophile's LUMO dictates reaction feasibility. researchgate.net |
| Energy Gap (ΔE) | The energy difference between the HOMO of the diene and the LUMO of the dienophile. researchgate.net | A smaller ΔE leads to a more facile reaction. |
| Orbital Coefficients | The contribution of each atomic orbital to the molecular orbital. | Larger coefficients on C1 and C4 of the diene system indicate the primary sites of bond formation. |
| Symmetry | The symmetry of the interacting orbitals must match for a concerted reaction to occur. ubc.ca | The HOMO of the diene and the LUMO of the dienophile must have the same symmetry for a [4+2] cycloaddition. ubc.ca |
Solvent Effects on Structure and Reactivity through Continuum Models
Solvent effects can significantly influence the rates and outcomes of chemical reactions by stabilizing or destabilizing reactants, transition states, and products. nih.gov Continuum models are a class of computational methods that simulate the effect of a solvent by representing it as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. nih.gov This approach offers a computationally efficient way to study solvent effects on the structure and reactivity of molecules like this compound.
These models, such as the Polarizable Continuum Model (PCM), calculate the interaction between the solute molecule and the surrounding dielectric continuum. This allows for the determination of how a solvent's polarity affects the geometry of the diene and the energy profile of its reactions. For instance, in a Diels-Alder reaction, a polar solvent might stabilize a polar transition state more than the reactants, thus accelerating the reaction.
Computational studies using continuum models can predict changes in reaction barriers and the relative stability of isomers or conformers in different solvents. For this compound, these calculations can help to understand how its reactivity in cycloaddition reactions might be tuned by the choice of solvent. Explicit solvent models, which provide a more detailed, atomistic representation of the solvent, can also be used for higher accuracy but come at a much greater computational cost. nih.gov
Table 2: Comparison of Solvation Models
| Model Type | Description | Advantages | Limitations |
|---|---|---|---|
| Implicit (Continuum) Models | The solvent is treated as a continuous medium with a specific dielectric constant. nih.gov | Computationally efficient, good for initial screening. nih.gov | Does not account for specific solute-solvent interactions like hydrogen bonding. nih.gov |
| Explicit Models | Individual solvent molecules are included in the calculation. nih.gov | Provides a detailed, atomistic view of solvation and specific interactions. nih.gov | Computationally very expensive, requires significant resources. nih.gov |
Aromaticity and Antiaromaticity Analysis in Related Cyclic Systems
Aromaticity is a concept used to describe the increased stability of certain cyclic, planar, and conjugated systems with [4n+2] π-electrons, while antiaromaticity describes the decreased stability of such systems with 4n π-electrons. youtube.comeuropa.euyoutube.com While this compound itself is not aromatic, the concept is crucial for understanding its reactivity, particularly in reactions that lead to the formation of aromatic products.
The driving force for many reactions involving cyclohexadiene derivatives is the formation of a stable aromatic ring. acs.orgnih.gov For example, oxidation or dehydrogenation of this compound would lead to the formation of o-xylene, an aromatic compound. This gain in aromatic stabilization energy is a powerful thermodynamic driving force.
Computational methods can quantify the aromaticity of related cyclic systems using various indices, such as:
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. Negative values typically indicate aromaticity, while positive values suggest antiaromaticity. rsc.org
Aromatic Stabilization Energy (ASE): This is the energy difference between the cyclic conjugated system and a suitable acyclic reference compound. rsc.org
Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the analysis of bond lengths. A value close to 1 indicates a high degree of aromaticity, while values close to 0 or negative values suggest non-aromatic or anti-aromatic character, respectively. researchgate.net
Analyzing the aromaticity of potential products can help predict the feasibility and direction of reactions involving this compound. Furthermore, studying substituted cyclopentadienyl (B1206354) and other cyclic diene systems provides a comparative framework for understanding how substituents and ring size influence aromatic and antiaromatic character. researchgate.netresearchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| o-xylene |
| Cyclohexa-1,3-diene |
| Benzene (B151609) |
Vi. Advanced Applications in Organic Synthesis and Materials Science
Role as a Key Building Block in Complex Molecule Synthesis
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, is a cornerstone of complex molecule synthesis. nih.govucalgary.camasterorganicchemistry.com Dienes are fundamental to this reaction, and their substitution patterns significantly influence reactivity and stereoselectivity. ucalgary.ca However, specific examples utilizing 1,2-dimethylcyclohexa-1,3-diene as a key building block are not prominently featured in the available scientific literature.
Strategies in Natural Product Total Synthesis Utilizing the Diene Motif
The synthesis of natural products often employs strategic [4+2] cycloadditions to construct core cyclic frameworks. While numerous total syntheses leverage substituted cyclohexadienes, a comprehensive search of chemical databases and scholarly articles does not yield prominent examples where this compound is a crucial starting material or intermediate. General strategies in natural product synthesis frequently involve the use of dienes in both intermolecular and intramolecular Diels-Alder reactions to create complex polycyclic systems. nih.govmasterorganicchemistry.com For instance, the synthesis of various alkaloids and terpenoids has relied on the predictable stereochemical outcomes of the Diels-Alder reaction. udel.edunih.govnih.govlibretexts.orgresearchgate.net However, the specific impact of the 1,2-dimethyl substitution pattern on the efficiency and selectivity of such syntheses remains an underexplored area of research.
Construction of Polycyclic and Fused Ring Systems
Precursor for Specialty Organic Materials
The polymerization of dienes is a fundamental process in the creation of a wide array of materials with diverse properties. The substitution pattern of the diene monomer plays a critical role in the polymerization process and the characteristics of the resulting polymer.
Monomer in Controlled Polymerization Processes
The polymerization of conjugated dienes can proceed through various mechanisms, including radical and ionic pathways, leading to polymers with different microstructures (e.g., 1,2- vs. 1,4-addition). nih.gov While the polymerization of cyclohexa-1,3-diene has been investigated, there is a lack of specific research on the controlled polymerization of this compound. The presence of two methyl groups on the diene backbone would be expected to influence the steric hindrance around the propagating center, potentially affecting the rate of polymerization and the microstructure of the resulting polymer. Studies on sterically hindered butadienes have shown that polymerization can be achieved under specific conditions, suggesting that the polymerization of this compound may be feasible but requires dedicated investigation.
Ligand Scaffolds in Organometallic Catalysis
Dienes are known to coordinate with metal centers to form organometallic complexes that can act as catalysts for a variety of chemical transformations. nih.govlibretexts.org The electronic and steric properties of the diene ligand are crucial for the stability and catalytic activity of the complex. A thorough review of the literature does not reveal any significant reports on the use of this compound as a ligand scaffold in organometallic catalysis. The development of such complexes would be an interesting area of research, as the methyl substituents could modulate the electronic and steric environment of the metal center, potentially leading to novel catalytic activities.
Methodological Advancements in Reaction Chemistry Facilitated by the Diene
New synthetic methodologies often arise from the unique reactivity of specific building blocks. While modern synthetic methods for the stereoselective construction of 1,3-dienes are continually being developed, and the Diels-Alder reaction remains a subject of ongoing research, there are no prominent examples in the literature where this compound has been the key facilitator for a significant methodological advancement. nih.govresearchgate.net The unique substitution pattern of this diene could potentially offer novel reactivity or selectivity in known transformations, but this potential appears to be largely untapped.
Vii. Future Research Directions and Emerging Trends for 1,2 Dimethylcyclohexa 1,3 Diene
Development of Novel and Highly Sustainable Synthetic Routes
While traditional methods for the synthesis of substituted cyclohexadienes exist, the development of sustainable and "green" routes to 1,2-dimethylcyclohexa-1,3-diene remains a key area for future research. Current synthetic strategies for the parent cyclohexa-1,3-diene often involve processes like the double dehydrobromination of 1,2-dibromocyclohexane (B1204518), which may utilize harsh reagents and generate significant waste. nih.govwikipedia.org Future efforts will likely concentrate on the following areas:
Biocatalytic Synthesis: The use of enzymes or whole-cell systems to produce this compound from renewable feedstocks presents a promising avenue for sustainable production. Biocatalysis can offer high selectivity under mild reaction conditions, reducing energy consumption and environmental impact. Research in this area could explore the engineering of metabolic pathways in microorganisms to convert bio-based precursors into the target diene.
Synthesis from Renewable Feedstocks: Investigating pathways to synthesize this compound from biomass-derived starting materials is a critical trend. This could involve the catalytic conversion of bio-derived alcohols or other platform chemicals. For instance, research on the production of 1,3-butadiene (B125203) from bio-derived ethanol (B145695) and the synthesis of 2,3-dimethyl-1,3-butadiene (B165502) from the acid-catalyzed dehydration of pinacol (B44631) in ionic liquids could serve as inspiration for developing similar renewable routes to this compound. researchgate.net
Photochemical and Electrochemical Synthesis: Harnessing light or electrical energy to drive the synthesis of this compound could lead to more sustainable processes. Photochemical reactions, for example, can sometimes be achieved at ambient temperatures, minimizing energy input. nih.gov Electrochemical methods offer the potential for cleaner reactions by replacing chemical oxidants or reductants with electrons.
Exploration of Undiscovered Reactivity Modes and Synthetic Transformations
The reactivity of this compound is largely defined by its conjugated diene system, making it a valuable participant in various cycloaddition reactions. However, there is still considerable scope for exploring new and unconventional reaction modes.
Pericyclic Reactions: As a conjugated diene, this compound is a prime candidate for pericyclic reactions, most notably the Diels-Alder reaction. masterorganicchemistry.comlibretexts.org The presence of two methyl groups on the diene system will influence the stereoselectivity and regioselectivity of these reactions. Future research could systematically investigate the Diels-Alder reactions of this compound with a wide range of dienophiles to synthesize complex cyclic and bicyclic structures. The stereochemical outcomes of these reactions are of particular interest. libretexts.orglibretexts.org Furthermore, exploring other types of pericyclic reactions, such as electrocyclic reactions and sigmatropic rearrangements, could reveal novel synthetic pathways. yale.edu
1,3-Dipolar Cycloadditions: The reaction of this compound with 1,3-dipoles offers a powerful method for the synthesis of five-membered heterocyclic rings. wikipedia.orgyoutube.com Systematic studies in this area could lead to the discovery of new classes of compounds with potential applications in medicinal chemistry and materials science.
Catalytic Functionalization: The development of new catalytic methods for the selective functionalization of this compound is a significant area of interest. This includes transition-metal-catalyzed reactions that can introduce a variety of functional groups onto the cyclohexadiene core with high levels of control. nih.govdicp.ac.cn For example, palladium-catalyzed carboamination reactions of 1,3-cyclohexadiene (B119728) have been shown to be effective for the synthesis of chiral cyclohexenylamines. dicp.ac.cn Similar strategies could be applied to the 1,2-dimethyl substituted analogue.
Integration with Advanced Catalytic Systems and Flow Chemistry
The integration of this compound chemistry with modern technologies like advanced catalysis and flow chemistry is expected to unlock new synthetic efficiencies and possibilities.
Advanced Catalytic Systems: The use of novel and highly efficient catalysts can significantly enhance the synthetic utility of this compound. This includes the development of enantioselective catalysts for asymmetric transformations, providing access to chiral molecules with high optical purity. Nickel-catalyzed hydrofunctionalizations of 1,3-dienes, for instance, have shown promise for enantioselective processes. nih.gov Exploring such catalytic systems for reactions involving this compound is a promising research direction.
Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. nih.govflinders.edu.au Applying flow chemistry to the synthesis and subsequent transformations of this compound could lead to more efficient and reproducible manufacturing processes. The modular nature of flow systems allows for the sequential addition of reagents and in-line purification, streamlining multi-step syntheses. uc.pt
Computational Design and Prediction of New Reactions and Materials
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the reactivity of molecules like this compound.
Predicting Reactivity and Selectivity: DFT calculations can be employed to model the transition states of various reactions involving this compound, such as Diels-Alder and 1,3-dipolar cycloadditions. researchgate.netrsc.orgresearchgate.net This allows for the prediction of reaction barriers, stereochemical outcomes, and regioselectivity, guiding experimental efforts towards the most promising reaction pathways. For example, computational studies on the Diels-Alder reaction of cyclohexa-1,3-diene have provided valuable insights into the reaction mechanism and energy profiles. researchgate.netrsc.org
Designing Novel Materials: Computational methods can be used to predict the properties of polymers and other materials derived from this compound. By simulating the electronic and structural properties of these materials, researchers can identify promising candidates for specific applications before undertaking extensive experimental synthesis and characterization.
Below is a table summarizing the potential impact of computational design on the study of this compound.
| Computational Method | Application in this compound Research | Potential Insights |
| Density Functional Theory (DFT) | Modeling reaction mechanisms (e.g., Diels-Alder, cycloadditions) | Reaction barriers, transition state geometries, stereoselectivity, regioselectivity. researchgate.netrsc.org |
| Molecular Dynamics (MD) | Simulating the conformational behavior of the diene and its derivatives | Understanding steric effects, predicting stable conformers for reaction. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying enzymatic reactions for biocatalytic synthesis | Elucidating enzyme-substrate interactions, guiding protein engineering efforts. |
Interdisciplinary Applications in Functional Materials and Supramolecular Chemistry
The unique structural and electronic properties of this compound make it a promising building block for the development of new functional materials and supramolecular assemblies.
Functional Polymers: The polymerization of this compound could lead to the creation of novel polymers with tailored properties. The methyl substituents can influence the polymer's thermal stability, mechanical properties, and solubility. Research in this area could focus on developing controlled polymerization techniques to produce well-defined polymer architectures.
Supramolecular Chemistry: The diene moiety of this compound can participate in non-covalent interactions, such as π-π stacking, making it a potential component for the construction of self-assembling supramolecular structures. These structures could find applications in areas like molecular recognition, sensing, and drug delivery.
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for 1,2-Dimethylcyclohexa-1,3-diene?
- Methodological Answer : The compound can be synthesized via thermal unimolecular decomposition of substituted cyclohexadienes. For example, 1,2-Dimethylcyclohexa-1,4-diene undergoes thermal decomposition under controlled conditions to yield this compound. Kinetic studies using gas-phase pyrolysis and monitoring via mass spectrometry are critical for optimizing reaction conditions . Alternative routes include catalytic dehydrogenation of cyclohexane derivatives, where palladium or platinum catalysts are employed under inert atmospheres .
Q. How should researchers characterize the physical properties of this compound?
- Key Data & Methods :
- Boiling Point : ~80°C (lit.) .
- Density : 0.841 g/cm³ at 25°C .
- Flammability : Flash point at 18.9°C, requiring storage in flame-proof containers .
- Analytical Tools : Use gas chromatography (GC) for purity analysis and UV-Vis spectroscopy to monitor conjugated diene transitions (e.g., λmax ~250 nm for cyclohexadienes) .
Q. What safety protocols are essential for handling this compound?
- Safety Measures :
- Ventilation : Use BS-approved fume hoods to avoid explosive vapor-air mixtures .
- PPE : Wear NIOSH-approved P95 respirators for low-level exposure, EN 166-compliant safety goggles, and nitrile gloves .
- Storage : Keep away from strong oxidizers and acids to prevent hazardous reactions .
Advanced Research Questions
Q. How does stereoisomerism influence the photophysical properties of this compound derivatives?
- Mechanistic Insight : Functionalization with electron-withdrawing groups (e.g., TCBD moieties) creates chiral axes, leading to stereoisomers. Variable-temperature <sup>1</sup>H-NMR in chlorinated solvents (e.g., CDCl3) reveals rapid interconversion of stereoisomers at room temperature, while low temperatures (< -40°C) stabilize distinct configurations . Computational modeling (e.g., DFT) can predict energy barriers for isomerization.
Q. What is the electronic communication mechanism between substituents in derivatives of this compound?
- Experimental Design :
- Electrochemical Studies : Cyclic voltammetry (CV) shows redox potentials for SubPc-TCBD-aniline conjugates, indicating charge transfer from electron-rich SubPc to TCBD .
- Spectroscopic Analysis : Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes (e.g., charge-separated states in axial TCBD derivatives decay via distinct pathways) .
Q. How does this compound participate in Diels-Alder reactions?
- Kinetic & Computational Analysis :
- Reactivity : The compound acts as a diene in reactions with dienophiles like propene. B3LYP/6-31G* calculations reveal asynchronous transition states (TS3) with bond-forming indices (Dl = 0.38) and minimal global electron density transfer (GEDT = 0.01e) .
- Thermodynamics : Reaction exothermicity (~25 kJ/mol for cyclohexadiene → benzene + H2) is calculated using calorimetry or computational enthalpy methods .
Q. What are the challenges in analyzing thermal stability and decomposition pathways?
- Data Contradiction Analysis :
- Contradiction : Some studies report stable behavior under normal conditions , while others note decomposition via retro-Diels-Alder mechanisms at elevated temperatures .
- Resolution : Thermogravimetric analysis (TGA) coupled with mass spectrometry identifies decomposition products (e.g., ethylene or H2). Compare activation energies (Ea) from Arrhenius plots of pyrolysis data .
Methodological Resources
- Stereoisomer Interconversion : Use VT-NMR (Bruker Avance III 600 MHz) with cryoprobes for low-temperature studies .
- Electronic Structure : Leverage NIST Standard Reference Data (subscription-based) for mass spectra and ionization patterns .
- Sustainability Assessment : Apply lifecycle analysis (LCA) frameworks to compare biobased vs. petroleum-derived synthesis routes, incorporating uncertainty analysis for process scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
